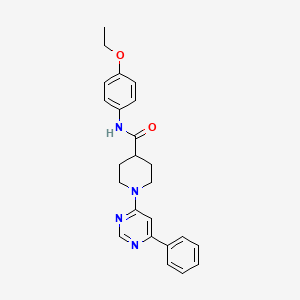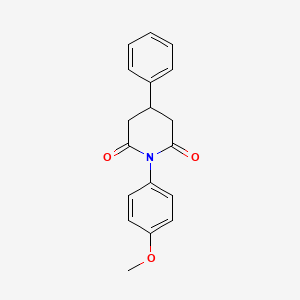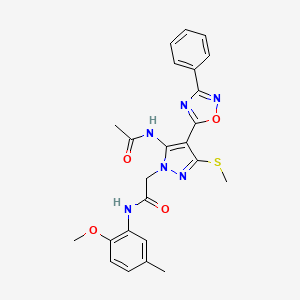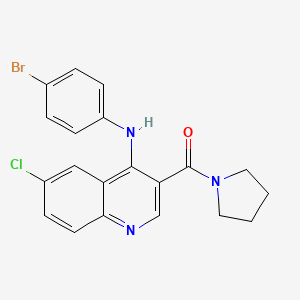![molecular formula C23H21ClN2O B11276860 {4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11276860.png)
{4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-N-(4-CHLOROPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-N-(4-CHLOROPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then subjected to cyclization with 2-methyl-1,2,3,4-tetrahydroquinoline under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-N-(4-CHLOROPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-BENZOYL-N-(4-CHLOROPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-BENZOYL-N-(4-CHLOROPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-BENZOYL-N-(2-CHLOROPHENYL)-4-PIPERIDINECARBOXAMIDE
- N-(4-CHLOROPHENYL)-5-CYCLOPROPYL-1-(4-METHOXY-PHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
1-BENZOYL-N-(4-CHLOROPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties. This core structure is less common compared to other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C23H21ClN2O |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
[4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H21ClN2O/c1-16-15-21(25-19-13-11-18(24)12-14-19)20-9-5-6-10-22(20)26(16)23(27)17-7-3-2-4-8-17/h2-14,16,21,25H,15H2,1H3 |
InChI Key |
WKCOCBOPMVHBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11276796.png)
![N-(4-fluorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276801.png)

![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11276813.png)
![3-(1-benzofuran-2-yl)-5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11276814.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B11276824.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11276837.png)


![N-benzyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11276873.png)
